molecular formula C13H11BrN4 B11770632 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

Katalognummer: B11770632
Molekulargewicht: 303.16 g/mol
InChI-Schlüssel: BLDQNHIVGXVBQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine is a compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of an amino group at the 4-position of the phenyl ring and a bromine atom at the 7-position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This can help in achieving higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine is unique due to the presence of both an amino group and a bromine atom, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H11BrN4

Molekulargewicht

303.16 g/mol

IUPAC-Name

2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine

InChI

InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18)

InChI-Schlüssel

BLDQNHIVGXVBQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.